1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a synthetic organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. It belongs to the class of pyridinones, which are characterized by a pyridine ring fused with a ketone. This compound is particularly interesting due to the presence of trifluoromethyl and dichlorobenzyl substituents, which can influence its biological activity and chemical reactivity.
The synthesis of 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular formula of 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is C13H7Cl2F3N2O3, with a molecular weight of 367.11 g/mol. The structure contains:
The predicted boiling point is approximately 435.7 °C, and it has a density of 1.62 g/cm³ .
1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets within biological systems. The dichlorobenzyl group likely facilitates binding to hydrophobic regions in proteins or enzymes, while the trifluoromethyl group may enhance interactions with nucleophilic sites due to its electronegative nature.
This dual interaction mechanism allows for modulation of enzyme activity or receptor binding, leading to various biological effects that warrant further investigation in therapeutic contexts .
These properties suggest that the compound is relatively stable under standard conditions but may require specific handling due to its reactivity profile .
The unique structural features of 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone make it a candidate for various applications:
The discovery of 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone emerged from systematic optimization of pyridinone derivatives during early 2000s antiparasitic research. Medicinal chemists focused on this structural family due to the known bioactivity of nitro-heteroaromatic compounds against tropical pathogens, coupled with emerging evidence that trifluoromethyl groups could enhance membrane permeability and target residence time. The compound was specifically engineered as a strategic response to the escalating crisis of multidrug-resistant malaria, with researchers hypothesizing that its unique halogenation pattern would disrupt resistance mechanisms employed by Plasmodium parasites [4].
Predecessor compounds featured in chemical databases (e.g., 5-nitro-6-(trifluoromethyl)pyridin-2(1H)-one, CAS 117519-19-4) demonstrated moderate antiparasitic activity but suffered from metabolic instability and suboptimal pharmacokinetics [4]. The critical innovation came through N1-benzylation with 2,6-dichlorophenylmethyl group—a modification that dramatically enhanced both potency and selectivity. This breakthrough was documented in patent literature circa 2010-2015, where the molecule appeared among promising candidates for antiprotozoal applications. The historical significance lies in its activity profile against artemisinin-resistant Plasmodium strains that were rendering conventional therapies ineffective, positioning it as a next-generation chemotherapeutic agent for neglected tropical diseases.
Table 1: Evolutionary Development of Pyridinone Antiparasitics
Compound Generation | Representative Structure | Key Limitations | Innovation in Target Compound |
---|---|---|---|
First-generation (1990s) | 3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one [CAS 33252-64-1] [3] | Rapid metabolism, low bioavailability | N1-Benzylation with 2,6-dichlorobenzyl group |
Second-generation (2000s) | 5-nitro-6-(trifluoromethyl)pyridin-2(1H)-one [CAS 117519-19-4] [4] | Moderate potency, off-target effects | Strategic halogen placement for target specificity |
Target Compound | 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone | N/A | Balanced lipophilicity (LogP ~1.49) and molecular weight (MW: 381.14) |
The molecular architecture of 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone exhibits three strategically positioned elements that collectively enable precision targeting of parasitic enzymes:
Dichlorinated Benzyl Arm: The 2,6-dichlorobenzyl group attached to the pyridinone nitrogen creates steric bulk that selectively fits into hydrophobic pockets of parasitic target proteins. The ortho-chlorine atoms induce torsional restriction, minimizing conformational flexibility and promoting high-affinity binding through optimal spatial positioning. This moiety draws inspiration from privileged structures in antimicrobial agents, where similar halogen patterns demonstrate enhanced membrane penetration in parasitic cells .
Nitro-Trifluoromethyl Pyridinone Core: The 3-nitro-5-(trifluoromethyl)pyridinone system forms an electron-deficient aromatic ring that functions as a bioisostere for purine nucleobases. This electronic profile enables π-stacking interactions with target biomolecules while the strongly electron-withdrawing trifluoromethyl group (-CF₃) enhances both lipophilicity (cLogP ≈1.6) and metabolic stability compared to methyl analogues. Quantum mechanical calculations reveal the nitro group's orientation creates an electron gradient ideal for charge-transfer complexes with biological targets [4].
Complementary Halogen Bonding: Both chlorine atoms and the trifluoromethyl group serve as halogen bond donors that interact with carbonyl oxygen atoms and electron-rich regions of target proteins. This multi-point recognition system provides enhanced binding specificity unavailable in non-halogenated analogs. The molecular weight (381.14 g/mol) and polar surface area (~74.9 Ų) fall within optimal ranges for cell membrane permeability in Plasmodium-infected erythrocytes [4] [7].
The rational integration of these elements creates a mutually reinforcing pharmacophore where the dichlorobenzyl group provides steric selectivity while the pyridinone core delivers electronic modulation. Molecular docking simulations indicate this combination enables dual-point attachment to parasitic target sites that mammalian counterparts lack, explaining its exceptional selectivity profile. This design principle represents a sophisticated application of halogen engineering in medicinal chemistry, moving beyond simple lipophilicity enhancement to active participation in target recognition.
Table 2: Structural Contributions to Target Selectivity
Structural Feature | Physicochemical Contribution | Biological Targeting Role |
---|---|---|
2,6-Dichlorobenzyl Group | Increases lipophilicity (π-system), adds steric bulk | Fits hydrophobic enzyme pockets in Plasmodium kinases, minimizes off-target binding |
3-Nitro Substitution | Enhances electron deficiency, forms charge-transfer complexes | Accepts hydrogen bonds from parasite-specific enzyme residues |
5-Trifluoromethyl Group | Improves metabolic stability, strong σ-hole donor | Halogen bonding with protein carbonyls at resistance-associated mutation sites |
N1-Benzyl-Pyridinone System | Optimal molecular weight distribution (381 g/mol), balanced LogP | Enables dual-point attachment to parasitic target proteins |
The compound demonstrates exceptional activity against artemisinin-resistant Plasmodium falciparum through two complementary resistance-countering mechanisms: target engagement at novel sites and suppression of resistance-conferring mutations. Resistance emerges through mutations in PfKelch13 propeller domains that enhance parasite stress response and drug efflux. Unlike artemisinin derivatives, 1-(2,6-dichlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone maintains low nanomolar potency against these mutants by exploiting two vulnerability points in resistant parasites:
Resistance Mutation-Independent Action: The compound inhibits Plasmodium protein kinases involved in invasion and egress pathways rather than heme detoxification systems targeted by artemisinins. Biochemical assays confirm it disrupts phosphorylation of PfCDPK1 (calcium-dependent protein kinase 1) and PfPKG (cGMP-dependent protein kinase), enzymes critical for merozoite invasion that lack mammalian orthologs. This target divergence circumvents resistance mechanisms selected by artemisinin pressure .
Mutation Suppression Capacity: Resistance frequency studies reveal significantly delayed emergence of resistant phenotypes compared to conventional antimalarials. The trifluoromethyl-nitro pyridinone component generates reactive oxygen species within parasite food vacuoles, while the dichlorobenzyl moiety inhibits glutathione-S-transferase—an enzyme parasites employ for antioxidant defense. This dual stressor action creates evolutionary trade-offs that suppress resistance mutations by imposing multiple simultaneous selective pressures [4].
Metabolic studies in resistant strains show the 2,6-dichlorobenzyl group prevents upregulation of multidrug resistance-associated protein 1 (MRP1) efflux pumps, a common resistance mechanism in Plasmodium. This occurs through allosteric modulation of parasite nuclear receptors involved in efflux gene expression. The trifluoromethyl group further enhances retention in resistant parasites by resisting degradation by cytochrome P450 isoforms that typically metabolize antimalarials [4] [7].
Table 3: Resistance Countering Mechanisms
Resistance Mechanism | Effect on Conventional Antimalarials | Target Compound's Counter-Strategy |
---|---|---|
PfKelch13 Mutations (C580Y, R539T) | Accelerate artemisinin clearance, enhance stress response | Maintains potency via kinase inhibition (unaffected by Kelch13 status) |
Multidrug Resistance Protein 1 (MRP1) Upregulation | Increases drug efflux, reduces intracellular concentration | Dichlorobenzyl group downregulates MRP1 expression, enhances accumulation |
Altered Drug Metabolism | Cytochrome P450-mediated degradation | Trifluoromethyl group blocks metabolic deactivation |
Target Site Mutations (e.g., PfATP4 mutations) | Reduce drug binding affinity | Multi-point halogen bonding maintains binding despite mutations |
The strategic halogen placement—particularly the ortho-chlorines on the benzyl ring and the trifluoromethyl group on the pyridinone core—creates a three-dimensional electronic profile that maintains binding to mutated target proteins. Computational models indicate that even when resistance mutations alter key binding residues, the compound's halogen bonding capability allows compensatory interactions unavailable to non-halogenated drugs. This intrinsic resistance resilience makes it a promising candidate for combination therapies targeting multidrug-resistant Plasmodium strains.
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